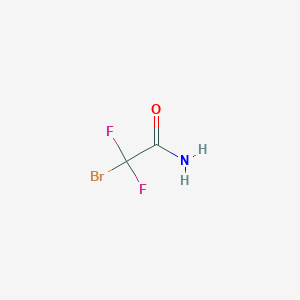

2-Bromo-2,2-difluoroacetamide

Description

The exact mass of the compound Bromodifluoroacetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-2,2-difluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrF2NO/c3-2(4,5)1(6)7/h(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWAMAZWCUQBBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381996 | |

| Record name | 2-Bromo-2,2-difluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2169-67-7 | |

| Record name | 2-Bromo-2,2-difluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromodifluoroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Bromo-2,2-difluoroacetamide: Properties, Synthesis, and Applications

Abstract

2-Bromo-2,2-difluoroacetamide (BrCF₂CONH₂) is a halogenated amide of significant interest in synthetic and medicinal chemistry. Its unique trifunctional nature—possessing a reactive bromine atom, two electron-withdrawing fluorine atoms, and a primary amide group—renders it a versatile building block for the introduction of the valuable difluoroacetamide moiety into complex molecules. This guide provides an in-depth analysis of its core chemical properties, validated synthesis protocols, characteristic reactivity, and pivotal applications in drug discovery and materials science. By explaining the causality behind experimental choices and grounding claims in authoritative references, this document serves as a technical resource for researchers and drug development professionals aiming to leverage the unique attributes of this reagent.

Introduction: The Significance of Fluorinated Building Blocks

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design. Fluorination can profoundly alter a compound's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1] this compound has emerged as a key reagent in this field, acting as a robust precursor for introducing the difluoromethyl or difluoroacetyl groups.[2] Its structure combines the reactivity of an α-bromo carbonyl system with the unique electronic effects of geminal fluorine atoms, making it a powerful tool for synthetic chemists. This guide will explore the fundamental characteristics that make this compound an indispensable reagent.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is critical for its effective handling, reaction optimization, and purification. The compound is typically a solid at room temperature and is soluble in many polar organic solvents.[3]

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 2169-67-7 | [4][5][6][7][8] |

| Molecular Formula | C₂H₂BrF₂NO | [3][6][7][] |

| Molecular Weight | 173.94 g/mol | [3][] |

| Appearance | White to pale yellow solid | [3] |

| Melting Point | 86.5-86.7 °C | [7] |

| Boiling Point | 110-111 °C (Predicted); 200.6 °C at 760 mmHg | [4][7][] |

| Density | ~2.01 g/cm³ (Predicted) | [4][7] |

| pKa | 13.26 ± 0.50 (Predicted) | [4][7] |

| Storage | Sealed in dry, Room Temperature | [4][7] |

Note: Some physical properties are predicted values from chemical databases and should be used as a guideline.

Spectroscopic Data

-

¹H NMR: A broad singlet corresponding to the -NH₂ protons. The chemical shift would be highly dependent on the solvent and concentration.

-

¹⁹F NMR: A singlet, as the two fluorine atoms are chemically equivalent. This peak would serve as a clear diagnostic marker for the presence of the -CF₂- group.

-

¹³C NMR: Two distinct carbon signals are expected: one for the carbonyl carbon (C=O) and one for the bromodifluoromethyl carbon (CBrF₂). The C-F coupling would split the signal for the CBrF₂ carbon.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching for the primary amide, a strong C=O stretch, and strong C-F bond stretches.

Synthesis Methodologies

The preparation of this compound is not trivial and often starts from more complex fluorinated precursors. One common industrial approach involves the reaction of a difluoro trihaloethane derivative. A patented method describes the synthesis starting from waste difluoro trichloroethane, which is converted through several steps to 2-bromo-2,2-difluoroacetyl chloride. This acid chloride is then reacted with an ammonia source to yield the final amide.[10][11]

Example Laboratory-Scale Synthesis Workflow

A plausible laboratory synthesis involves the bromination of 2,2-difluoroacetamide. This must be performed under controlled conditions to prevent over-bromination or side reactions.

Caption: Fig. 1: General workflow for the synthesis of this compound.

Detailed Protocol: Amidation of Ethyl Bromodifluoroacetate

A more accessible and commonly cited precursor is ethyl bromodifluoroacetate. The conversion to the amide is a direct and high-yielding process.

Step-by-Step Protocol:

-

Setup: A round-bottom flask equipped with a magnetic stir bar and a gas inlet is charged with a solution of ethyl bromodifluoroacetate (1.0 eq) in a suitable aprotic solvent like THF or diethyl ether.

-

Cooling (Causality): The flask is cooled to 0 °C in an ice bath. This is a critical step to control the exotherm of the amidation reaction and prevent the formation of side products from the reaction of ammonia with the ester or the product.

-

Ammonia Addition: Anhydrous ammonia gas is bubbled through the solution, or a solution of ammonia in an organic solvent (e.g., 2M NH₃ in isopropanol) is added dropwise. The reaction progress is monitored by Thin Layer Chromatography (TLC) or GC-MS.

-

Workup: Once the starting material is consumed, the reaction mixture is allowed to warm to room temperature. The solvent is removed under reduced pressure.

-

Purification: The crude solid is then purified. Recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) is often sufficient to yield the pure this compound as a crystalline solid.

-

Validation: The final product's identity and purity are confirmed using ¹H NMR, ¹⁹F NMR, and melting point analysis, ensuring it meets the specifications outlined in Table 1.

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the C-Br bond, which can be cleaved under various conditions to generate useful intermediates.

Nucleophilic Substitution

The bromine atom can be displaced by a range of nucleophiles, such as thiols, amines, and alkoxides. This reaction provides a direct route to α,α-difluoroacetamide derivatives.[3] The electron-withdrawing nature of the adjacent fluorine atoms and the amide group activates the carbon center towards nucleophilic attack.

Radical Reactions

Visible-light photoredox catalysis can be used to generate a difluoroacetyl radical from the C-Br bond.[2] This radical is a highly reactive species that can add to unsaturated C-C bonds, like those in alkenes and alkynes. This method is a powerful, metal-free approach for hydrodifluoroacetylation under mild conditions.[2]

Caption: Fig. 2: Simplified mechanism of photoredox-catalyzed hydrodifluoroacetylation.

Applications in Drug Discovery and Development

The difluoromethyl group (CF₂H) and related fluorinated motifs are considered "bioisosteres" for various functional groups, such as hydroxyls or thiols, but with improved metabolic stability. Reagents like this compound are instrumental in introducing these motifs.

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making molecules containing difluoromethyl groups more resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase a drug's half-life and bioavailability.[1]

-

Intermediate for API Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][12][13] For example, it can be used to synthesize fluorinated analogues of existing drugs to improve their efficacy or safety profiles.

-

Peptide Modification: The difluoroacetyl group can be incorporated into peptides to modulate their conformation and improve their stability against proteases.

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[14]

-

Handling Precautions: Use only in a well-ventilated area, such as a chemical fume hood.[14][15] Wear protective gloves, clothing, and eye/face protection.[14][15] Avoid breathing dust and wash hands thoroughly after handling.[14][15]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[4] Keep away from incompatible materials such as strong oxidizing agents.[16]

Conclusion

This compound is a high-value, versatile reagent with a unique combination of reactive sites. Its ability to serve as a precursor for nucleophilic substitution and radical addition reactions makes it a powerful tool for introducing difluoroacetyl moieties into organic molecules. For drug discovery professionals, its utility in enhancing metabolic stability and modulating physicochemical properties is of paramount importance. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for unlocking its full potential in the laboratory and beyond.

References

- 2-Bromo-2,2-difluoroacetic acid | C2HBrF2O2 | CID 2773282.

- CAS 2643-22-3 | 2-Bromo-N,N-diethyl-2,2-difluoroacetamide.Hoffman Fine Chemicals. [Link]

- Fluoride-Triggered Synthesis of 1-Aryl-2,2-Difluoroalkenes.Organic Syntheses. [Link]

- This compound.Oakwood Chemical. [Link]

- This compound.LookChem. [Link]

- Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers.

- Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane.

- CN104761446A - Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane.

- 2-(2-Bromo-4-methyl-phenyl)-2,2-difluoro-acetamide | C9H8BrF2NO.

- Exploring 2,2-Difluoroacetamide: A Key Fluorochemical for Advanced Applications.Ningbo Inno Pharmchem Co., Ltd. [Link]

- Bromodifluoroacetamide | C2H2BrF2NO | CID 2782236.

- US8110711B2 - Processes for production of 2-bromo-2,2-difluoroethanol and 2-(alkylcarbonyloxy)-1,1-difluoroethanesulfonic acid salt.

- The Crucial Role of 2-Bromo-2,2-difluoroethanol in Modern Chemical Synthesis.Ningbo Inno Pharmchem Co., Ltd. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. researchgate.net [researchgate.net]

- 3. CAS 2169-67-7: 2-Bromo 2,2-difluoroacetamide | CymitQuimica [cymitquimica.com]

- 4. This compound CAS#: 2169-67-7 [m.chemicalbook.com]

- 5. This compound | 2169-67-7 [chemicalbook.com]

- 6. This compound [oakwoodchemical.com]

- 7. lookchem.com [lookchem.com]

- 8. Bromodifluoroacetamide | C2H2BrF2NO | CID 2782236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN104761446A - Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane - Google Patents [patents.google.com]

- 12. US8110711B2 - Processes for production of 2-bromo-2,2-difluoroethanol and 2-(alkylcarbonyloxy)-1,1-difluoroethanesulfonic acid salt - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]

- 14. echemi.com [echemi.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Bromo-2,2-difluoroacetamide (CAS: 2169-67-7): A Versatile Reagent for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, profoundly influencing metabolic stability, lipophilicity, and binding affinity. Among the array of fluorinated building blocks, 2-Bromo-2,2-difluoroacetamide has emerged as a pivotal reagent, primarily as a precursor to the valuable difluoroacetamidyl radical. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthesis, and multifaceted reactivity. Particular emphasis is placed on its application in radical-mediated carbon-carbon and carbon-heteroatom bond formation, highlighting its utility in the synthesis of complex, biologically relevant scaffolds. Through an exploration of reaction mechanisms, comparative analysis with other difluoromethylating agents, and presentation of detailed experimental protocols, this document serves as an essential resource for researchers aiming to leverage the unique chemical attributes of this powerful synthetic tool.

Introduction: The Significance of the Difluoromethyl Group in Medicinal Chemistry

The difluoromethyl group (-CF₂H) and its derivatives have garnered immense interest in drug development. Acting as a lipophilic bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) functionalities, the difluoromethyl group can enhance membrane permeability and metabolic stability while improving binding affinity.[1] The acidic proton of the -CF₂H group can also participate in hydrogen bonding, further influencing the biological profile of a parent compound. This compound serves as a key reagent for introducing the difluoroacetamide moiety, which can be a crucial pharmacophore or a synthetic intermediate en route to other difluoromethylated structures.

Physicochemical and Safety Data

A thorough understanding of the physical properties and safety profile of this compound is paramount for its effective and safe utilization in the laboratory.

| Property | Value | Reference |

| CAS Number | 2169-67-7 | [2][3] |

| Molecular Formula | C₂H₂BrF₂NO | [2][3] |

| Molecular Weight | 173.94 g/mol | [2] |

| Appearance | Colorless to pale yellow solid | [4] |

| Melting Point | 86.5-86.7 °C | [5] |

| Boiling Point | 200.6 °C at 760 mmHg | [5] |

| Density | 2.011 g/cm³ (Predicted) | [6] |

| Storage | Sealed in dry, Room Temperature | [7] |

Safety and Handling:

This compound is classified as a hazardous substance. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Some sources also indicate that it may cause severe skin burns and eye damage (H314).[8] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound

While commercially available from various suppliers, understanding the synthesis of this compound provides valuable context for its purity and potential impurities. A common laboratory-scale approach involves the bromination of 2,2-difluoroacetamide.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol: Bromination of 2,2-Difluoroacetamide

This protocol is a representative procedure based on analogous bromination reactions and should be optimized for specific laboratory conditions.

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,2-difluoroacetamide (1.0 eq.).

-

Solvent Addition: Add a suitable inert solvent, such as carbon tetrachloride, to dissolve the starting material.

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) (0.05 eq.).

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Wash the filtrate with aqueous sodium thiosulfate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure this compound.

Reactivity and Mechanistic Insights

The synthetic utility of this compound lies in its ability to serve as a precursor to the electrophilic difluoroacetamidyl radical under photoredox or radical conditions. This reactive intermediate can then engage in a variety of bond-forming reactions.

4.1. Generation of the Difluoroacetamidyl Radical

The C-Br bond in this compound is susceptible to homolytic cleavage upon activation. Visible-light photoredox catalysis is a particularly mild and efficient method for this transformation.

Caption: Generation of the difluoroacetamidyl radical via photoredox catalysis.

In a typical photoredox cycle, the photocatalyst absorbs visible light to form a long-lived excited state. This excited state is a potent reductant and can transfer a single electron to this compound, leading to the cleavage of the C-Br bond and formation of the difluoroacetamidyl radical and a bromide anion.[9]

4.2. Applications in Carbon-Carbon Bond Formation

The generated difluoroacetamidyl radical readily participates in addition reactions with unsaturated systems, such as alkenes and alkynes. This has been effectively utilized in intramolecular cyclization reactions to construct complex heterocyclic scaffolds.

Example: Synthesis of 3,3-Difluoro-2-oxindoles

A notable application is the intramolecular C-H difluoroacetamidation of N-aryl bromodifluoroacetamides to synthesize biologically relevant 3,3-difluoro-2-oxindoles.[10]

Reaction Scheme: N-Aryl-2-bromo-2,2-difluoroacetamide → 3,3-Difluoro-2-oxindole

Mechanism:

-

Radical Generation: The difluoroacetamidyl radical is generated via photoredox catalysis as described above.

-

Intramolecular Cyclization: The radical undergoes a 5-exo-trig cyclization onto the pendant aryl ring.

-

Rearomatization: The resulting radical intermediate is oxidized, and subsequent deprotonation rearomatizes the ring, yielding the 3,3-difluoro-2-oxindole product.

4.3. Applications in Carbon-Heteroatom Bond Formation

While less common, the difluoroacetamidyl radical can also be trapped by heteroatom nucleophiles, although this often requires specific catalytic systems. More prevalent is the use of related reagents like ethyl bromodifluoroacetate in copper-catalyzed couplings with boronic acids to form C(sp²)-C(sp³) bonds.[9]

Applications in Drug Development

The methodologies employing this compound and its derivatives have been instrumental in the synthesis of various biologically active molecules and pharmacologically relevant scaffolds.

Table of Applications:

| Target Molecule/Scaffold | Synthetic Transformation | Biological Relevance | Reference |

| 3,3-Difluoro-2-oxindoles | Intramolecular photoredox-mediated difluoroacetamidation | Core structure in various bioactive compounds, including enzyme inhibitors. | [10] |

| 3,3-Difluoro-GABA | Radical addition of ethyl bromodifluoroacetate to an alkene, followed by functional group manipulation. | Analogue of the neurotransmitter GABA with altered physicochemical properties. | [11] |

| Aryl(difluoro)methylacetates | Photoredox/copper dual catalysis with aryl boronic acids and ethyl bromodifluoroacetate. | Important building blocks for various pharmaceuticals. | [9] |

Comparative Analysis with Other Difluoromethylating Agents

The choice of a difluoromethylating agent is critical and depends on the desired transformation and substrate scope.

| Reagent | Mechanism | Advantages | Disadvantages |

| This compound | Radical (via •CF₂CONH₂) | Mild reaction conditions (photoredox), direct introduction of the difluoroacetamide group. | Primarily used for radical additions; may have limited scope for nucleophilic/electrophilic reactions. |

| Ethyl Bromodifluoroacetate | Radical (via •CF₂(CO₂Et)) or Nucleophilic (Reformatsky-type) | Versatile for both radical and nucleophilic additions; commercially available and relatively inexpensive.[12] | The ester group may not be the desired functionality and may require further synthetic steps. |

| TMSCF₂H (Ruppert-Prakash Reagent) | Nucleophilic (generates CF₂H⁻) | Excellent for nucleophilic difluoromethylation of carbonyls and imines. | Requires a fluoride source for activation; can be sensitive to moisture. |

| Sodium Chlorodifluoroacetate (CF₂ClCO₂Na) | Generates difluorocarbene (:CF₂) | Inexpensive and readily available; useful for O-H, S-H, and N-H insertions.[13] | Requires elevated temperatures for decarboxylation; can have limited substrate scope. |

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show a broad singlet for the -NH₂ protons. The chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: Two signals are expected: one for the carbonyl carbon and one for the bromodifluoromethyl carbon. The CBrF₂ carbon will appear as a triplet due to coupling with the two fluorine atoms.

-

¹⁹F NMR: A singlet is expected for the two equivalent fluorine atoms. The chemical shift will be in the typical range for a -CF₂- group adjacent to a carbonyl and a bromine atom.

-

IR Spectroscopy: Characteristic absorptions are expected for the N-H stretching of the primary amide (two bands, ~3400-3200 cm⁻¹), the C=O stretching of the amide (~1680 cm⁻¹), and C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation may involve the loss of Br, CONH₂, or other small fragments.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis, particularly for the introduction of the difluoroacetamide moiety through radical-based transformations. Its utility in photoredox-mediated reactions allows for the construction of complex and medicinally relevant heterocyclic structures under mild conditions. For researchers in drug discovery and development, a thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the design and synthesis of next-generation therapeutics. This guide provides a foundational resource to aid in the effective and safe application of this powerful synthetic tool.

References

Sources

- 1. This compound | 2169-67-7 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound [oakwoodchemical.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2169-67-7|this compound|BLD Pharm [bldpharm.com]

- 7. Synthesis of α-Fluorinated Areneacetates through Photoredox/Copper Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers: "Omitted" Examples and Application for the Synthesis of 3,3-Difluoro-GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Visible Light Mediated Photoredox Catalytic Arylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane - Eureka | Patsnap [eureka.patsnap.com]

Synthesis of 2-Bromo-2,2-difluoroacetamide

An In-depth Technical Guide to the

Executive Summary

2-Bromo-2,2-difluoroacetamide (CAS No. 2169-67-7) is a pivotal fluorinated building block in modern medicinal and agricultural chemistry.[1][2] Its unique trifunctional structure—comprising a reactive bromine atom, a stable gem-difluoro group, and a primary amide—makes it a versatile synthon for introducing the valuable bromodifluoroacetyl moiety into complex molecules. The presence of fluorine atoms can significantly enhance the pharmacokinetic and pharmacodynamic properties of bioactive compounds, including metabolic stability, binding affinity, and lipophilicity.[2] This guide provides a comprehensive technical overview of the principal synthetic routes to this compound, designed for researchers, chemists, and professionals in drug development. It delves into reaction mechanisms, provides detailed experimental protocols, compares the strategic advantages of different methods, and outlines critical safety considerations.

Introduction and Strategic Importance

The incorporation of fluorine into organic molecules is a cornerstone strategy in the design of modern pharmaceuticals and agrochemicals. The difluoroacetamide functional group, in particular, is sought after for its ability to act as a stable and effective bioisostere for other chemical groups, while modulating electronic properties. This compound serves as a key intermediate, providing a direct pathway to a wide range of α,α-difluorinated amides, esters, and other derivatives.[1] The carbon-bromine bond offers a reactive handle for nucleophilic substitution or for generating radical species, enabling diverse downstream functionalization.[3][4] This guide aims to equip scientists with the foundational knowledge to efficiently and safely synthesize this high-value compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.[5][]

| Property | Value |

| CAS Number | 2169-67-7[5] |

| Molecular Formula | C₂H₂BrF₂NO[5] |

| Molecular Weight | 173.94 g/mol [5] |

| Appearance | Colorless to pale yellow solid or liquid[1] |

| Boiling Point | 200.6°C at 760 mmHg (Predicted)[] |

| Density | 2.011 g/cm³ (Predicted)[] |

| IUPAC Name | This compound[5] |

| Synonyms | Bromodifluoroacetamide[1] |

Core Synthetic Strategies

The synthesis of this compound is primarily achieved through the amidation of activated 2-bromo-2,2-difluoroacetic acid derivatives. The choice of strategy is dictated by the availability and reactivity of the starting material, desired scale, and safety constraints. The two most prevalent and logical routes are:

-

Amidation of 2-Bromo-2,2-difluoroacetyl Chloride: A highly efficient route utilizing a reactive acyl chloride precursor.

-

Ammonolysis of Ethyl 2-Bromo-2,2-difluoroacetate: A common laboratory-scale method using an ester precursor, which is generally less reactive but often safer to handle than the corresponding acyl chloride.

A third, less common theoretical route involves the direct bromination of 2,2-difluoroacetamide. However, this approach is challenging due to the deactivating effect of the gem-difluoro and amide groups on the α-carbon. This guide will focus on the two primary, field-proven methodologies.

Detailed Synthetic Route I: Amidation of 2-Bromo-2,2-difluoroacetyl Chloride

This method is arguably the most direct and high-yielding approach. It relies on the synthesis of the acyl chloride from precursors like difluoro dichlone dibromoethane, followed by a standard nucleophilic acyl substitution with ammonia.[7][8]

Overall Reaction Scheme

Caption: Two-step synthesis via the acyl chloride intermediate.

Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a classic nucleophilic addition-elimination pathway. The lone pair of the ammonia molecule acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which subsequently collapses, expelling the chloride ion—an excellent leaving group—to yield the stable amide product. A second equivalent of ammonia acts as a base to neutralize the generated HCl.

Caption: Mechanism of amidation of the acyl chloride.

Experimental Protocol

Materials:

-

2-Bromo-2,2-difluoroacetyl chloride

-

Concentrated aqueous ammonia (28-30%)

-

Dichloromethane (DCM) or Diethyl ether

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ice bath

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-bromo-2,2-difluoroacetyl chloride (1.0 eq) in DCM.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add concentrated aqueous ammonia (2.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Vigorous stirring is essential.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude this compound.

-

Purify the crude product by recrystallization or sublimation as needed.

Causality and Scientific Rationale

-

Low Temperature: The reaction is highly exothermic. Maintaining a low temperature (0-5 °C) is critical to prevent side reactions and control the reaction rate.

-

Stoichiometry: At least two equivalents of ammonia are required. The first acts as the nucleophile, and the second neutralizes the hydrochloric acid byproduct, preventing protonation of the ammonia nucleophile.

-

Solvent Choice: A non-protic solvent like DCM is used to dissolve the acyl chloride without reacting with it.

-

Workup: The aqueous wash steps are crucial for removing the ammonium chloride salt and any excess ammonia from the organic product layer.

Detailed Synthetic Route II: Ammonolysis of Ethyl 2-Bromo-2,2-difluoroacetate

This method is analogous to the well-established synthesis of non-fluorinated 2-bromoacetamide.[9] It uses the more stable and less hazardous ethyl 2-bromo-2,2-difluoroacetate as the starting material. While the reaction may be slower and require heating due to the lower reactivity of the ester compared to the acyl chloride, it is often preferred for its operational simplicity and safety.

Overall Reaction Scheme

Caption: One-step synthesis via ammonolysis of the ester.

Experimental Protocol

Materials:

-

Ethyl 2-bromo-2,2-difluoroacetate

-

Concentrated aqueous ammonia or a saturated solution of ammonia in methanol/ethanol

-

Pressure vessel or sealed tube (if heating above the solvent's boiling point)

Procedure:

-

Place ethyl 2-bromo-2,2-difluoroacetate (1.0 eq) and a stoichiometric excess of concentrated aqueous ammonia (or alcoholic ammonia) into a suitable reaction vessel.

-

Seal the vessel and heat the mixture with stirring. The reaction temperature and time will vary (e.g., 50-80 °C for several hours) and should be monitored by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

If a solid product precipitates, it can be collected by filtration.

-

If the product remains in solution, remove the solvent (and excess ammonia) under reduced pressure.

-

The crude product can then be purified by recrystallization from a suitable solvent system (e.g., water, or ethyl acetate/hexanes).

Causality and Scientific Rationale

-

Reactivity: Esters are less electrophilic than acyl chlorides. Therefore, energy input (heating) is typically required to drive the reaction to completion at a reasonable rate.

-

Excess Ammonia: A large excess of ammonia is used to ensure the reaction equilibrium favors the product side.

-

Solvent: Using alcoholic ammonia can improve the solubility of the starting ester, potentially leading to a more homogeneous reaction mixture and better yields compared to aqueous ammonia.

-

Sealed Vessel: If heating is required, a sealed vessel is necessary to prevent the loss of volatile ammonia gas and to allow the reaction to proceed under pressure.

Comparative Analysis of Synthetic Routes

| Feature | Route I (Acyl Chloride) | Route II (Ester Ammonolysis) |

| Reactivity | Very high; reaction is fast and often exothermic. | Moderate; typically requires heating. |

| Yield | Generally higher. | Moderate to good. |

| Safety | Acyl chloride is moisture-sensitive and corrosive. Reaction with ammonia is highly exothermic. | Ester is more stable and less hazardous. Reaction is more easily controlled. |

| Cost/Availability | Acyl chloride may need to be synthesized in a prior step.[7] | The corresponding ester is a common commercial reagent.[3][4] |

| Scalability | Excellent, but requires robust temperature control. | Good, but may require pressure equipment for large scales. |

Safety, Handling, and Storage

This compound and its precursors are hazardous chemicals that must be handled with appropriate precautions.

-

Hazards: The target compound is reported to cause severe skin burns, eye damage, and respiratory irritation.[5] Precursors like 2-bromo-2,2-difluoroacetyl chloride are highly corrosive and react violently with water.

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Use caution when quenching reactions, especially those involving reactive acyl halides.

-

Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible substances. Keep containers tightly sealed.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through two primary pathways: the amidation of 2-bromo-2,2-difluoroacetyl chloride and the ammonolysis of ethyl 2-bromo-2,2-difluoroacetate. The acyl chloride route offers higher reactivity and yields but demands stringent control over reaction conditions and careful handling of hazardous materials. The ester ammonolysis route provides a safer, more operationally simple alternative, albeit with potentially longer reaction times and moderate yields. The choice of method will ultimately depend on the specific laboratory capabilities, scale, safety requirements, and economic considerations of the project. Mastery of these synthetic techniques provides researchers with reliable access to a crucial building block for the advancement of fluorine chemistry in drug discovery and materials science.

References

- ACS Publications. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters.

- National Institutes of Health (NIH). (n.d.). Asymmetric NHC-catalyzed synthesis of α-fluoroamides from readily accessible α-fluoroenals. PMC.

- Research Communities. (2019). α-Fluorination of carbonyls using nucleophilic fluorine.

- ResearchGate. (n.d.). Synthesis of Fluorinated Amides Starting from Carbohydrates Based on the Claisen Rearrangement.

- Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives.

- ResearchGate. (n.d.). Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers: "Omitted" Examples and Application for the Synthesis of 3,3-Difluoro-GABA.

- CymitQuimica. (n.d.). CAS 2169-67-7: 2-Bromo 2,2-difluoroacetamide.

- MDPI. (2022). Copper-Catalyzed Difluoroalkylation Reaction.

- Organic Syntheses. (n.d.). Procedure involving potassium 2-bromo-2,2-difluoroacetate.

- Google Patents. (n.d.). CN104761446A - Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane.

- Fluorochemicals. (n.d.). Exploring 2,2-Difluoroacetamide: A Key Fluorochemical for Advanced Applications.

- National Institutes of Health (NIH). (n.d.). Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent. PMC.

- Patsnap Eureka. (n.d.). Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane.

- National Institutes of Health (NIH). (n.d.). Bromodifluoroacetamide. PubChem.

- RSC Publishing. (n.d.). Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent.

- Oakwood Chemical. (n.d.). This compound.

- BenchChem. (n.d.). 2-Bromoacetamide synthesis and purification methods.

- BOC Sciences. (n.d.). CAS 2169-67-7 this compound.

- National Institutes of Health (NIH). (n.d.). 2-Bromo-2,2-difluoroacetic acid. PubChem.

Sources

- 1. CAS 2169-67-7: 2-Bromo 2,2-difluoroacetamide | CymitQuimica [cymitquimica.com]

- 2. innospk.com [innospk.com]

- 3. researchgate.net [researchgate.net]

- 4. Copper-Catalyzed Difluoroalkylation Reaction | MDPI [mdpi.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. CN104761446A - Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane - Google Patents [patents.google.com]

- 8. Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane - Eureka | Patsnap [eureka.patsnap.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Postulated Mechanism of Action of 2-Bromo-2,2-difluoroacetamide

Abstract

2-Bromo-2,2-difluoroacetamide is a halogenated organic compound with potential applications in the pharmaceutical and agrochemical industries.[1] While direct studies on its biological mechanism of action are not extensively documented in publicly available literature, its chemical structure, characterized by a reactive carbon-bromine bond and the presence of electron-withdrawing fluorine atoms, suggests a high potential for interaction with biological macromolecules. This guide synthesizes information on the chemical reactivity of this compound and the known mechanisms of structurally analogous compounds to propose a plausible mechanism of action. We postulate that this compound acts as an irreversible inhibitor of enzymes with nucleophilic residues in their active sites, a hypothesis supported by the established actions of other small, halogenated organic molecules. This document provides a comprehensive overview of the chemical basis for this proposed mechanism, identifies potential enzyme targets, and outlines detailed experimental protocols for validation.

Introduction: The Chemical Rationale for Biological Activity

This compound (C₂H₂BrF₂NO) is a small organic molecule featuring a carbon atom bonded to a bromine atom, two fluorine atoms, and an acetamide group.[1][2] The presence of the highly electronegative fluorine atoms significantly influences the electron distribution within the molecule, rendering the bromine-bearing carbon atom electrophilic and susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its potential biological activity.

The primary proposed mechanism of action is the covalent modification of biological macromolecules, particularly proteins. The carbon-bromine bond is a relatively weak and labile bond, making bromide a good leaving group. This facilitates nucleophilic substitution reactions where a nucleophilic residue from a protein's active site attacks the electrophilic carbon, displacing the bromide ion and forming a stable covalent bond. This irreversible modification of the protein can lead to a loss of its biological function.

A Postulated Mechanism: Irreversible Enzyme Inhibition

Based on the known mechanisms of other α-halocarbonyl compounds and fluorinated organic molecules, we propose that this compound functions as a mechanism-based inactivator, also known as a "suicide inhibitor," of certain enzymes. This process can be broken down into the following key steps:

-

Initial Binding: The inhibitor reversibly binds to the enzyme's active site, forming a non-covalent enzyme-inhibitor complex. This binding is guided by the shape and electrostatic complementarity between the inhibitor and the active site.

-

Nucleophilic Attack: A nucleophilic amino acid residue within the active site (e.g., cysteine, histidine, serine, or lysine) attacks the electrophilic carbon of the this compound.

-

Covalent Adduct Formation: This attack results in the displacement of the bromide ion and the formation of a stable, covalent bond between the enzyme and the difluoroacetyl moiety of the inhibitor.

-

Irreversible Inactivation: The formation of this covalent adduct permanently modifies the enzyme's active site, leading to its irreversible inactivation.

This proposed mechanism is analogous to the action of various fluorinated compounds that have been shown to inactivate enzymes such as γ-aminobutyric acid aminotransferase (GABA-AT).[3][4][5]

Diagram of the Proposed Mechanism of Action

Caption: Proposed mechanism of irreversible enzyme inhibition by this compound.

Potential Biological Targets

The proposed mechanism suggests that enzymes containing a highly reactive nucleophile in their active site are potential targets for this compound. Several classes of enzymes fit this description:

-

Cysteine Proteases: These enzymes, such as caspases and cathepsins, utilize a cysteine residue as the primary catalytic nucleophile. The sulfhydryl group of cysteine is a potent nucleophile and a likely target for alkylation by this compound.

-

Thiol-dependent Enzymes: Other enzymes that rely on a reactive cysteine for their function, including certain dehydrogenases and reductases, could also be susceptible to inactivation.

-

Serine Hydrolases: While serine is a weaker nucleophile than cysteine, under the right conditions within an enzyme's active site, it can be activated to attack electrophilic substrates.

-

γ-Aminobutyric Acid Aminotransferase (GABA-AT): As previously mentioned, the inactivation of this pyridoxal 5'-phosphate (PLP)-dependent enzyme by other small fluorinated molecules is well-documented.[4][6] Although the exact mechanism can vary, it often involves the formation of a reactive intermediate that covalently modifies the enzyme or its cofactor.

Experimental Protocols for Mechanism Validation

To validate the proposed mechanism of action, a series of biochemical and cellular assays are required. The following protocols provide a framework for investigating the interaction of this compound with a model enzyme, such as a cysteine protease or GABA-AT.

Enzyme Inhibition Assay

Objective: To determine if this compound inhibits the activity of the target enzyme and to characterize the nature of this inhibition (reversible vs. irreversible).

Methodology:

-

Enzyme Activity Measurement: Establish a baseline activity assay for the target enzyme using a suitable substrate that produces a detectable signal (e.g., colorimetric or fluorometric).

-

Inhibition Studies:

-

Pre-incubate the enzyme with varying concentrations of this compound for different time intervals.

-

Initiate the enzymatic reaction by adding the substrate.

-

Measure the reaction rate and compare it to a control without the inhibitor.

-

-

Determination of Inhibition Type:

-

Reversibility: To test for reversibility, dialyze the enzyme-inhibitor mixture to remove any unbound inhibitor. If the enzyme activity is restored, the inhibition is reversible. If the activity remains low, the inhibition is likely irreversible.

-

Time-Dependence: Irreversible inhibitors often exhibit time-dependent inhibition, where the degree of inhibition increases with the pre-incubation time.

-

Mass Spectrometry for Covalent Adduct Identification

Objective: To directly detect the covalent modification of the target enzyme by this compound.

Methodology:

-

Enzyme-Inhibitor Incubation: Incubate the target enzyme with a molar excess of this compound.

-

Protein Digestion: After incubation, denature the protein and digest it into smaller peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Search for peptides with a mass shift corresponding to the addition of the difluoroacetyl group (C₂HF₂NO, mass = 94.01 Da). The fragmentation pattern in the MS/MS spectrum can be used to pinpoint the exact amino acid residue that has been modified.

Diagram of the Experimental Workflow for Mechanism Validation

Caption: A streamlined workflow for the experimental validation of the proposed mechanism.

Quantitative Data Summary

While direct experimental data for this compound's biological activity is pending, the following table summarizes its key chemical and physical properties relevant to its proposed mechanism.

| Property | Value | Source |

| Molecular Formula | C₂H₂BrF₂NO | [2][7] |

| Molecular Weight | 173.94 g/mol | [2][7] |

| Appearance | Colorless to pale yellow solid or liquid | [1] |

| Reactivity | Susceptible to nucleophilic substitution | [1][8] |

Conclusion and Future Directions

The chemical structure of this compound strongly suggests its potential as an irreversible inhibitor of enzymes, particularly those with nucleophilic active site residues. The proposed mechanism, involving nucleophilic attack and covalent adduct formation, is a well-established paradigm for many small molecule inhibitors. The experimental protocols outlined in this guide provide a clear path for validating this hypothesis.

Future research should focus on screening this compound against a panel of enzymes, particularly cysteine proteases and other thiol-dependent enzymes, to identify specific biological targets. Cellular studies will also be crucial to determine its effects in a more complex biological system and to assess its potential as a therapeutic or agrochemical agent. Understanding the precise mechanism of action is the first critical step in the development of any new bioactive compound.

References

- PubChem. Bromodifluoroacetamide | C2H2BrF2NO | CID 2782236.

- PubMed Central. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions.

- PubMed. Mechanism-based inactivation of gamma-aminobutyric acid aminotransferase by 3-amino-4-fluorobutanoic acid.

- PubMed. Inactivation of Gamma-Aminobutyric Acid Aminotransferase by (Z)-4-amino-2-fluorobut-2-enoic Acid.

- PubMed Central. Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid.

- PubMed Central. Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides.

Sources

- 1. CAS 2169-67-7: 2-Bromo 2,2-difluoroacetamide | CymitQuimica [cymitquimica.com]

- 2. Bromodifluoroacetamide | C2H2BrF2NO | CID 2782236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mechanism-based inactivation of gamma-aminobutyric acid aminotransferase by 3-amino-4-fluorobutanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inactivation of gamma-aminobutyric acid aminotransferase by (Z)-4-amino-2-fluorobut-2-enoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of 2-Bromo-2,2-difluoroacetamide

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Bromo-2,2-difluoroacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 2169-67-7) is a halogenated amide of significant interest in medicinal chemistry and organic synthesis. The unique combination of a reactive bromine atom, two electron-withdrawing fluorine atoms, and an amide functional group imparts a distinct chemical personality, making it a valuable building block for introducing the difluoroacetamide moiety into more complex molecules. This guide provides a comprehensive overview of its core physical properties, analytical characterization, chemical reactivity, and safe handling protocols, grounded in established scientific principles to support its application in research and development.

Core Molecular and Physical Properties

This compound is typically a colorless to pale yellow solid at room temperature.[1] Its structure features a central carbon atom bonded to a bromine atom, two fluorine atoms, and an acetamide functional group.[1] This arrangement is key to its utility in synthetic chemistry.

A consolidation of its key physical and chemical properties is presented below. It is important to note the variability in reported boiling points, which may be attributable to measurements conducted under different pressure conditions or potential decomposition at higher temperatures. The predicted pKa suggests it is weakly acidic.[2][3]

| Property | Value | Source(s) |

| CAS Number | 2169-67-7 | [3][4][5] |

| Molecular Formula | C₂H₂BrF₂NO | [1][5][6] |

| Molecular Weight | 173.94 g/mol | [1][5][] |

| Appearance | Colorless to pale yellow solid | [1] |

| Melting Point | 86.5-86.7 °C | [2] |

| Boiling Point | 200.6 °C at 760 mmHg; 110-111 °C | [2][3][4] |

| Density | 2.011 - 2.012 g/cm³ | [2][3] |

| Flash Point | 75.1 °C | [2][4] |

| pKa (Predicted) | 13.26 ± 0.50 | [2][3] |

| Refractive Index | 1.442 | [2] |

| Solubility | Soluble in polar organic solvents | [1] |

Synthesis and Chemical Reactivity

While specific synthesis routes for this compound are proprietary or detailed in patent literature, its structure suggests a logical synthetic pathway from precursors like 2-bromo-2,2-difluoroacetyl chloride through reaction with ammonia.[8][9] This mirrors standard amide synthesis protocols.

The compound's reactivity is dominated by the C-Br bond. The bromine atom is an excellent leaving group, facilitated by the electron-withdrawing effects of the adjacent gem-difluoro group. This makes the α-carbon highly electrophilic and susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a synthetic building block for creating a variety of acetyl amide derivatives.[1][10]

Caption: Nucleophilic substitution at the α-carbon of this compound.

Analytical Characterization Workflow

Confirming the identity and purity of this compound is critical for its use in sensitive applications like drug development. A multi-technique approach is required for comprehensive characterization.

Caption: Standard workflow for the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. For this molecule, ¹H, ¹⁹F, and ¹³C NMR experiments are essential.

Exemplary Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it can resolve the N-H protons, which may exchange too rapidly in other solvents.

-

¹H NMR:

-

Expected Signals: A broad singlet or two distinct signals in the 6.5-8.5 ppm range corresponding to the two amide (-NH₂) protons. The chemical shift and appearance are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and quadrupole broadening from the nitrogen atom.

-

Causality: The absence of other signals confirms the lack of protons on the carbon backbone, a key feature of this molecule.

-

-

¹⁹F NMR:

-

Expected Signals: A single signal (singlet) is expected as the two fluorine atoms are chemically equivalent. The chemical shift will be in the characteristic range for aliphatic gem-difluoro compounds. This experiment is crucial for confirming the presence and electronic environment of the fluorine atoms.

-

-

¹³C NMR:

-

Expected Signals: Two signals are predicted.

-

One signal for the carbonyl carbon (C=O), expected around 160-170 ppm.

-

One signal for the α-carbon (-CBrF₂), which will appear as a triplet due to coupling with the two fluorine atoms (¹J-CF coupling). Its chemical shift will be significantly influenced by the three attached halogens.

-

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Exemplary Protocol:

-

Sample Preparation: Prepare a sample using either the KBr pellet method or as a thin film on a salt plate (if melting point allows) or using an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and minimal sample preparation.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

-

Data Interpretation:

-

N-H Stretch: Look for one or two bands in the 3400-3100 cm⁻¹ region, characteristic of the primary amide N-H bonds.[11]

-

C=O Stretch: A strong, sharp absorption band between 1700-1650 cm⁻¹ is indicative of the amide carbonyl group.[12]

-

C-F Stretch: Strong, characteristic absorption bands in the 1200-1000 cm⁻¹ region will confirm the presence of carbon-fluorine bonds.[11]

-

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition.

Exemplary Protocol:

-

Sample Introduction: Introduce the sample via a suitable ionization method, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Analysis:

-

Molecular Ion Peak: In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion ([M]⁺ or [M+H]⁺) can be used to confirm the elemental formula C₂H₂BrF₂NO.

-

Isotopic Pattern: A key validation feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the spectrum will show two peaks of nearly equal intensity separated by 2 Da (e.g., at m/z 173 and 175), which is a definitive signature for a monobrominated compound.

-

Safety, Handling, and Storage

This compound is classified as an irritant.[13] Proper handling is essential to ensure laboratory safety.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields or a face shield, and a lab coat.[13][14] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[14][15]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4][13]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[13]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][14] Keep away from incompatible materials. The compound should be stored sealed in a dry environment at room temperature.[2][3]

Applications in Drug Development and Research

The difluoromethyl (-CF₂-) and related fluoroalkyl groups are increasingly important motifs in drug design. They can enhance metabolic stability, modulate pKa, and improve cell membrane permeability. This compound serves as a key reagent for introducing the -CF₂C(O)NH₂ group into target molecules. Its potential applications in pharmaceuticals and agrochemicals stem from the unique biological activities that this moiety can confer.[1] The reactivity of the C-Br bond allows for its conjugation to a wide range of substrates, making it a versatile tool for synthetic chemists exploring new therapeutic agents.

References

- This compound - LookChem. [Link]

- This compound - Oakwood Chemical. [Link]

- Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane - P

- CN104761446A - Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane - Google P

- 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [Link]

- Table of Characteristic IR Absorptions. [Link]

Sources

- 1. CAS 2169-67-7: 2-Bromo 2,2-difluoroacetamide | CymitQuimica [cymitquimica.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound CAS#: 2169-67-7 [m.chemicalbook.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound [oakwoodchemical.com]

- 8. Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN104761446A - Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. echemi.com [echemi.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Molecular Structure and Applications of 2-Bromo-2,2-difluoroacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-bromo-2,2-difluoroacetamide, a halogenated amide of significant interest in medicinal chemistry and drug discovery. The document delves into the molecule's structural features, reactivity, and its burgeoning role as a versatile building block in the synthesis of complex bioactive molecules. Particular emphasis is placed on its utility as a chemical probe for protein modification and as a fragment in drug design. This guide aims to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize this compound in their research endeavors.

Introduction: The Emerging Significance of Fluorinated Moieties in Drug Discovery

The strategic incorporation of fluorine atoms into small molecules has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the ability of C-F bonds to enhance metabolic stability, have profound effects on the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among the various fluorinated motifs, the difluoromethyl group (-CF2H) has garnered considerable attention. It can act as a lipophilic bioisostere for hydroxyl, thiol, and amine functionalities, improving membrane permeability and metabolic stability while also being capable of forming weak hydrogen bonds, which can enhance binding affinity to biological targets. This compound emerges as a key reagent for introducing the valuable bromodifluoroacetyl moiety, a precursor to the difluoromethyl group and a reactive handle for further chemical transformations.

Molecular Structure and Physicochemical Properties

This compound is an organic compound characterized by a central carbon atom bonded to a bromine atom, two fluorine atoms, and an acetamide functional group.

Molecular Formula: C₂H₂BrF₂NO

Molecular Weight: 173.94 g/mol

CAS Number: 2169-67-7

The presence of the highly electronegative fluorine and bromine atoms significantly influences the electronic environment of the molecule, rendering the α-carbon electrophilic and the amide protons acidic.

| Property | Value | Source |

| Molecular Formula | C₂H₂BrF₂NO | [1] |

| Molecular Weight | 173.94 g/mol | [1] |

| CAS Number | 2169-67-7 | [1] |

| Appearance | Colorless to pale yellow solid or liquid | [1] |

| Solubility | Soluble in polar organic solvents | [1] |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing a broad singlet or two distinct broad singlets for the two amide protons (-NH₂). The chemical shift of these protons would be concentration-dependent and likely appear in the range of 6.0-8.0 ppm. The protons can exchange with deuterium in D₂O, leading to the disappearance of the signal.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show two signals:

-

C=O (Amide Carbonyl): This carbon is expected to resonate in the downfield region, typically between 160-170 ppm.

-

CBrF₂ (Quaternary Carbon): This carbon, directly attached to three electronegative atoms (Br, F, F), will be significantly deshielded and is expected to appear as a triplet due to coupling with the two fluorine atoms. The chemical shift is predicted to be in the range of 110-120 ppm.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, a single signal is expected for the two equivalent fluorine atoms. The chemical shift is anticipated to be in the region characteristic of difluoromethyl groups attached to a carbonyl and a bromine atom. Based on data for similar compounds like 2-bromo-2,2-difluoroacetic acid, the chemical shift is likely to be in the upfield region relative to CFCl₃.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through the amidation of a suitable precursor, such as 2-bromo-2,2-difluoroacetyl chloride. A general, plausible synthetic route is outlined below.

Experimental Protocol: Synthesis from 2-Bromo-2,2-difluoroacetyl Chloride

This protocol is adapted from general procedures for amide synthesis from acyl chlorides.

Materials:

-

2-Bromo-2,2-difluoroacetyl chloride

-

Ammonia (gas or aqueous solution)

-

Anhydrous diethyl ether or dichloromethane

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve 2-bromo-2,2-difluoroacetyl chloride in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with vigorous stirring. The reaction is exothermic and should be controlled to maintain a low temperature.

-

A white precipitate of ammonium chloride will form. Continue the addition of ammonia until the reaction is complete (monitor by TLC or GC-MS).

-

Filter the reaction mixture to remove the ammonium chloride precipitate.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of the α-carbon and the lability of the bromine atom, making it an excellent substrate for nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The electron-withdrawing effects of the two fluorine atoms and the carbonyl group make the α-carbon highly susceptible to attack by nucleophiles. The bromine atom serves as a good leaving group.

General Reaction Scheme:

Nu⁻ + Br-C(F₂)CONH₂ → Nu-C(F₂)CONH₂ + Br⁻

Where Nu⁻ can be a variety of nucleophiles such as amines, thiols, and carbanions.

Application in Peptide Synthesis and Bioconjugation

A key application of this compound and its derivatives is in the modification of peptides and proteins. The bromoacetyl group is a well-established reagent for the selective alkylation of cysteine residues.[3]

This protocol provides a general guideline for the modification of a cysteine-containing peptide.

Materials:

-

Cysteine-containing peptide

-

This compound

-

Reaction buffer (e.g., phosphate buffer, pH 7.0-8.5)

-

Reducing agent (e.g., DTT or TCEP, if the peptide has disulfide bonds)

-

Purification system (e.g., RP-HPLC)

Procedure:

-

Dissolve the cysteine-containing peptide in the reaction buffer to a concentration of 1-5 mg/mL. If necessary, reduce any disulfide bonds by pre-incubating with a reducing agent.

-

Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMF or DMSO).

-

Add the this compound stock solution to the peptide solution to achieve a 5- to 20-fold molar excess of the reagent.

-

Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C, with gentle mixing and protection from light.

-

Monitor the reaction progress by RP-HPLC or LC-MS.

-

Upon completion, the modified peptide can be purified by RP-HPLC.

Role in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery has emerged as a powerful strategy for identifying novel lead compounds.[4] Fragments are small, low-molecular-weight compounds that are screened for binding to a biological target. This compound possesses several characteristics that make it an attractive fragment for FBDD:

-

Low Molecular Weight: It adheres to the "Rule of Three" often applied in FBDD.

-

Presence of a Halogen Atom: The bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. It also provides a vector for synthetic elaboration to grow the fragment into a more potent lead compound.

-

Fluorine Atoms: The difluoro moiety can enhance binding affinity and improve metabolic stability in subsequent optimization steps.

-

Amide Group: The amide group can act as both a hydrogen bond donor and acceptor, facilitating interactions with the target protein.

The use of fluorinated fragments is a growing area in FBDD, and this compound represents a valuable starting point for screening campaigns.[5]

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions.

-

General Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Consult the Material Safety Data Sheet (MSDS) for detailed safety information before handling this compound.

Conclusion

This compound is a versatile and valuable reagent for chemical biologists and medicinal chemists. Its unique combination of a reactive bromoacetyl group and a difluorinated carbon center provides a powerful tool for the synthesis of complex molecules, the modification of biomolecules, and the discovery of new drug candidates. As the demand for novel fluorinated compounds in drug discovery continues to grow, the importance of building blocks like this compound is set to increase. This guide has provided a foundational understanding of its properties, synthesis, reactivity, and applications, which should serve as a valuable resource for researchers in the field.

References

- Fluorine in Medicinal Chemistry.Journal of Medicinal Chemistry, 2004, 47(1), 1-24. [https://pubs.acs.org/doi/10.1021/jm030279+]

- This compound.PubChem, National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-2_2-difluoroacetamide]

- 2-Bromo-2,2-difluoroacetic acid.PubChem, National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-2_2-difluoroacetic-acid]

- Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs.Bioconjugate Chemistry, 2000, 11(1), 49-59. [https://pubs.acs.org/doi/10.1021/bc990122k]

- Fragment-Based Drug Discovery: A Practical Approach.Wiley-VCH, 2012. [https://onlinelibrary.wiley.com/doi/book/10.1002/9783527642673]

- Fragment-based drug discovery and its application to challenging drug targets.Nature Reviews Drug Discovery, 2016, 15(9), 605-625. [https://www.

- Fragment-based drug discovery: opportunities for organic synthesis.RSC Medicinal Chemistry, 2021, 12(3), 321-329. [https://pubs.rsc.org/en/content/articlelanding/2021/md/d0md00375a]

- Fragment-Based Drug Discovery.Royal Society of Chemistry, 2017. [https://pubs.rsc.org/en/content/ebook/978-1-78262-230-8]

- The Role of Fluorine in Medicinal Chemistry.Journal of Fluorine Chemistry, 2006, 127(8), 975-989. [https://www.sciencedirect.com/journal/journal-of-fluorine-chemistry]

- Synthesis of fluorinated amino acids.Chemical Reviews, 1996, 96(5), 1757-1804. [https://pubs.acs.org/doi/abs/10.1021/cr941146u]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Bromo-2,2-difluoroacetic acid | C2HBrF2O2 | CID 2773282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [oakwoodchemical.com]

- 5. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Analysis of 2-Bromo-2,2-difluoroacetamide: A Technical Guide

This technical guide provides an in-depth analysis of the spectral data for 2-Bromo-2,2-difluoroacetamide, a key building block in the synthesis of novel pharmaceutical and agrochemical agents. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide emphasizes the causal relationships behind experimental choices and provides detailed, self-validating protocols for data acquisition.

Introduction: The Structural Significance of this compound

This compound (C₂H₂BrF₂NO) is a halogenated amide of significant interest in medicinal chemistry and materials science. Its unique structural features, including the electrophilic carbon center bearing both bromine and fluorine atoms, and the primary amide functionality, make it a versatile synthon for introducing the difluoromethyl group into larger molecules. Accurate and unambiguous characterization of this compound is paramount for its effective utilization in research and development. This guide provides a detailed spectroscopic roadmap for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides definitive evidence for the connectivity and chemical environment of each atom in the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to be simple, exhibiting a single broad signal corresponding to the two equivalent protons of the primary amide group.

| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~7.0 - 8.0 ppm | Broad Singlet | 2H | -NH₂ |

Expertise & Experience: The broadness of the amide proton signal is a characteristic feature resulting from quadrupole broadening by the ¹⁴N nucleus and chemical exchange with trace amounts of water in the NMR solvent. The chemical shift is also highly dependent on the solvent and concentration due to varying degrees of hydrogen bonding.[1][2]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show two distinct signals, corresponding to the carbonyl carbon and the α-carbon.

| Predicted Chemical Shift (δ) | Assignment |

| ~165 - 175 ppm | C=O (Amide Carbonyl) |

| ~110 - 120 ppm (t) | CBrF₂ |

Expertise & Experience: The carbonyl carbon of the amide is expected to appear in the typical downfield region for amides.[3] The α-carbon signal is anticipated to be a triplet due to coupling with the two directly attached fluorine atoms (¹J-CF). The significant downfield shift of the α-carbon is attributed to the combined electron-withdrawing effects of the bromine and two fluorine atoms.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum will provide a direct and sensitive probe for the fluorine environment in the molecule.

| Predicted Chemical Shift (δ) | Multiplicity | Assignment |

| ~ -60 to -80 ppm | Singlet | -CF ₂Br |